Triethoxy[5,5-bis(trifluoromethyl)-6,6,7,7,8,8,8-heptafluorooctyl]silane Triethoxy[5,5-bis(trifluoromethyl)-6,6,7,7,8,8,8-heptafluorooctyl]silane
Brand Name: Vulcanchem
CAS No.:
VCID: VC16186339
InChI: InChI=1S/C16H23F13O3Si/c1-4-30-33(31-5-2,32-6-3)10-8-7-9-11(14(21,22)23,15(24,25)26)12(17,18)13(19,20)16(27,28)29/h4-10H2,1-3H3
SMILES:
Molecular Formula: C16H23F13O3Si
Molecular Weight: 538.42 g/mol

Triethoxy[5,5-bis(trifluoromethyl)-6,6,7,7,8,8,8-heptafluorooctyl]silane

CAS No.:

Cat. No.: VC16186339

Molecular Formula: C16H23F13O3Si

Molecular Weight: 538.42 g/mol

* For research use only. Not for human or veterinary use.

Triethoxy[5,5-bis(trifluoromethyl)-6,6,7,7,8,8,8-heptafluorooctyl]silane -

Specification

Molecular Formula C16H23F13O3Si
Molecular Weight 538.42 g/mol
IUPAC Name triethoxy-[6,6,7,7,8,8,8-heptafluoro-5,5-bis(trifluoromethyl)octyl]silane
Standard InChI InChI=1S/C16H23F13O3Si/c1-4-30-33(31-5-2,32-6-3)10-8-7-9-11(14(21,22)23,15(24,25)26)12(17,18)13(19,20)16(27,28)29/h4-10H2,1-3H3
Standard InChI Key KKUTYDXMXJQPFA-UHFFFAOYSA-N
Canonical SMILES CCO[Si](CCCCC(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F)(OCC)OCC

Introduction

Overview of the Compound

Triethoxy[5,5-bis(trifluoromethyl)-6,6,7,7,8,8,8-heptafluorooctyl]silane is a highly fluorinated organosilane compound. It is characterized by its unique molecular structure that incorporates both silane and perfluorinated alkyl groups. This compound has applications in surface modification due to its hydrophobic and oleophobic properties.

Chemical Identifiers:

  • CAS Number: 130676-81-2

  • Molecular Formula: C15H21F13O3Si

  • Molecular Weight: 524.39 g/mol

  • IUPAC Name: Triethoxy[5,5-bis(trifluoromethyl)-6,6,7,7,8,8,8-heptafluorooctyl]silane

  • SMILES Notation: CCO[Si](CCCC(C(F)(F)F)(C(F)(F)F)C(F)(F)C(F)(F)C(F)(F)F)(OCC)OCC

  • InChI Key: JVAFDQZZUMUFSM-UHFFFAOYSA-N .

Applications

Triethoxy[5,5-bis(trifluoromethyl)-6,6,7,7,8,8,8-heptafluorooctyl]silane is primarily used in the following areas:

  • Surface Modification:

    • The compound is employed to create water-repellent and oil-repellent coatings on glass, ceramics, and metals.

    • Its fluorinated chain provides excellent non-stick properties.

  • Chemical Vapor Deposition (CVD):

    • Used in processes to deposit thin films with hydrophobic and oleophobic characteristics.

  • Adhesion Promoters:

    • Acts as a coupling agent between organic polymers and inorganic surfaces.

  • Anti-Fouling Coatings:

    • Applied in marine environments to prevent biofouling on ship hulls and underwater structures.

Safety and Handling

ParameterDetails
Hazard StatementsAvoid inhalation and skin contact.
Storage ConditionsStore in a cool, dry place away from moisture.
Personal ProtectionUse gloves and goggles when handling the compound.

The compound should be handled with care due to potential irritation caused by its reactivity with moisture to release ethanol .

Structural Features

The structure of Triethoxy[5,5-bis(trifluoromethyl)-6,6,7,7,8,8,8-heptafluorooctyl]silane includes:

  • A central silicon atom bonded to three ethoxy groups (OCH2CH3-OCH_2CH_3).

  • A long perfluoroalkyl chain with multiple trifluoromethyl groups (CF3-CF_3) for enhanced hydrophobicity.

This combination makes it an ideal candidate for modifying surfaces to achieve low surface energy .

Research Insights

Recent studies have explored the use of fluorinated silanes like this compound in advanced materials:

  • Superhydrophobic Coatings: Research highlights its role in creating surfaces with contact angles exceeding 150°, making them resistant to water adhesion.

  • Environmental Impact: Due to its fluorinated nature, there is ongoing research into the environmental persistence of such compounds.

  • Nanotechnology Applications: It is being studied for use in nanostructured materials for self-cleaning surfaces .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator